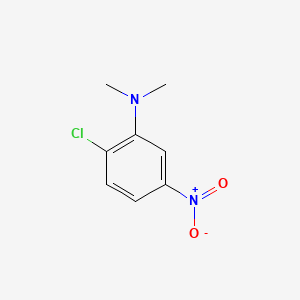

2-chloro-N,N-dimethyl-5-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N,N-dimethyl-5-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 2-position, two methyl groups at the nitrogen atom, and a nitro group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-chloro-N,N-dimethyl-5-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-chloro-N,N-dimethylaniline. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N,N-dimethyl-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

Reduction: 2-chloro-N,N-dimethyl-5-aminoaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

CDNA is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of:

- Dyes and Pigments : The compound is utilized in creating vibrant dyes for textiles and other materials. Its derivatives are valuable for developing colorants with specific properties.

- Pharmaceuticals : CDNA serves as a precursor for synthesizing pharmaceutical agents, including potential antimicrobial and anticancer drugs .

- Agrochemicals : It is involved in the production of pesticides and herbicides, contributing to agricultural productivity .

Research has indicated that derivatives of CDNA exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .

- Anticancer Activity : Some synthesized compounds based on CDNA have demonstrated potential in cancer treatment by targeting specific cellular pathways .

Material Science

In material science, CDNA is explored for its properties in:

- Polymer Production : It can be used to synthesize polymers with tailored characteristics for industrial applications.

- Coatings : The compound's derivatives are investigated for use in protective coatings due to their chemical stability and resistance to environmental degradation .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing novel antimicrobial agents derived from CDNA showed promising results against various bacterial strains. The synthesis involved reducing the nitro group to an amino group, leading to enhanced biological activity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| CDNA-Derivative A | E. coli | 15 |

| CDNA-Derivative B | S. aureus | 18 |

This demonstrates the potential of CDNA derivatives in pharmaceutical applications.

Case Study 2: Development of Dyes

Research into the dyeing properties of CDNA derivatives revealed their effectiveness in producing high-quality textile dyes. The study evaluated colorfastness and vibrancy compared to traditional dyes.

| Dye Type | Colorfastness Rating | Vibrancy Score |

|---|---|---|

| Traditional Dye | 4 | 7 |

| CDNA-Derivative Dye | 5 | 9 |

The results indicate that CDNA-based dyes not only match but can exceed traditional options in performance.

Mecanismo De Acción

The mechanism of action of 2-chloro-N,N-dimethyl-5-nitroaniline depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, its derivatives may interact with molecular targets, such as enzymes or receptors, through various pathways, leading to their observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N,N-dimethyl-4-nitroaniline

- 2-chloro-N,N-dimethyl-3-nitroaniline

- 2-chloro-N,N-dimethyl-6-nitroaniline

Uniqueness

2-chloro-N,N-dimethyl-5-nitroaniline is unique due to the specific positioning of the nitro group at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties compared to its analogs with nitro groups at other positions.

Actividad Biológica

2-Chloro-N,N-dimethyl-5-nitroaniline (CDNA) is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

CDNA can be synthesized through the nitration of 2-chloro-N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This method ensures selective introduction of the nitro group at the 5-position, which is crucial for its biological activity.

Chemical Structure:

- Molecular Formula: C₈H₁₀ClN₃O₂

- Molecular Weight: 203.63 g/mol

Antimicrobial Properties

Research indicates that CDNA exhibits notable antimicrobial activity against various pathogens. A study reported that derivatives of CDNA demonstrated effectiveness in inhibiting bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of CDNA Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 30 µg/mL |

| Escherichia coli | 70 µg/mL |

Anticancer Properties

CDNA has also been studied for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Case Study: Apoptotic Effects on HeLa Cells

A recent study demonstrated that treatment with CDNA resulted in a dose-dependent increase in apoptotic cells, as measured by flow cytometry. The IC₅₀ value was determined to be approximately 25 µM, indicating significant cytotoxicity against these cancer cells .

The biological activity of CDNA is largely attributed to its ability to interact with various molecular targets within cells. The nitro group acts as an electron-withdrawing substituent, enhancing the compound's reactivity with biological macromolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular functions, leading to antimicrobial and anticancer effects.

Toxicological Profile

While CDNA shows promising biological activities, it is crucial to consider its toxicological aspects. It has been classified as a potential occupational hepatotoxin, with risks associated with exposure through inhalation or dermal contact. Safety assessments highlight the need for protective measures when handling this compound in laboratory settings .

Propiedades

IUPAC Name |

2-chloro-N,N-dimethyl-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10(2)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDWDFYUMIRLQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.